(Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(2-(diethylamino)ethyl)benzamide
Description
Properties
IUPAC Name |
4-[[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]amino]-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4OS/c1-4-16-30-23(19-7-11-21(26)12-8-19)18-32-25(30)28-22-13-9-20(10-14-22)24(31)27-15-17-29(5-2)6-3/h4,7-14,18H,1,5-6,15-17H2,2-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZTCHHGFLELP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-((3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)amino)-N-(2-(diethylamino)ethyl)benzamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a thiazole ring, an allyl group, and a diethylaminoethyl side chain, contributing to its diverse biological interactions.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Effective Concentration (µg/mL) |
|---|---|---|
| This compound | Antibacterial | 50 |
| (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide | Antifungal | 25 |
These findings suggest that modifications in the thiazole structure can significantly enhance biological activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that thiazole derivatives can induce cytotoxic effects on various cancer cell lines, including liver cancer (HepG2). Compounds similar to this compound have shown IC50 values indicating effective anti-proliferative activity .
Table 2: Anticancer Activity Against HepG2 Cell Line
| Compound | IC50 Value (µg/mL) | Toxicity (%) |
|---|---|---|
| Compound A | 16.782 | 1.19 |
| Compound B | 20.667 | 2.46 |
| This compound | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some thiazole derivatives can cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiazole derivatives against common pathogens. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Study on Anticancer Properties
In another investigation focusing on anticancer properties, researchers synthesized several thiazole derivatives and tested their effects on HepG2 cell lines. The study reported that certain modifications led to enhanced cytotoxicity and lower toxicity profiles compared to existing chemotherapeutics .
Comparison with Similar Compounds
Thiadiazole Derivatives ()
Compounds 4g and 4h (Molecules, 2011) share a thiadiazole backbone but differ in substituents. For example:
- 4g: Contains a 3-methylphenyl group and dimethylamino-acryloyl side chain.
- 4h : Features a 3-chlorophenyl group instead.
Key Differences :
- The target compound’s thiazole ring (vs.
- The allyl and diethylaminoethyl groups in the target compound may enhance lipophilicity and membrane permeability compared to the dimethylamino-acryloyl group in 4g/4h .
Thiadiazole-Triazole Hybrids ()
Compounds such as 5-(4-chloro-benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols and 2,5-(4-chloro benzyl)-N-aryl-1,3,4-thiadiazole-2-amine are synthesized via cyclocondensation with KI or H₂SO₄.
Key Differences :
- The target compound lacks a triazole ring, which may reduce metabolic instability compared to triazole-containing analogs.
- The diethylaminoethyl chain in the target compound offers better aqueous solubility than the 4-chloro-benzyl group in these hybrids .
Pharmacological and Physicochemical Properties
Spectral and Analytical Data
The higher molecular weight of the target compound (due to the diethylaminoethyl group) may reduce volatility compared to 4g/4h .
Toxicity and Bioavailability
- The allyl substituent could introduce metabolic liabilities (e.g., oxidation), but this is offset by the 4-chlorophenyl group’s stabilizing effect on the thiazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
